7-(cyclopropylmethyl)-N-[(1S)-2-hydroxy-1-methylethyl]-6-(4-methoxyphenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
Imidazo[1,2-a]pyrazine derivatives are a class of compounds that have attracted interest due to their various biological activities and potential pharmaceutical applications. These compounds have been synthesized through different methods, demonstrating the flexibility and diversity in their chemical synthesis approaches.
Synthesis Analysis
The synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves the condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic or aromatic amines. This process often utilizes 1-methylimidazole, Mukaiyama’s reagent, and 2-chloro-1-methylpyridinium iodide under microwave irradiation conditions, indicating a method for efficient synthesis of these compounds (Jyothi & Madhavi, 2019).
Molecular Structure Analysis
The molecular structures of synthesized imidazo[1,2-a]pyrazine derivatives are elucidated using spectral (IR, 1H and 13C NMR, and MS) and analytical data. These techniques ensure accurate identification and characterization of the compounds, providing detailed insights into their molecular frameworks.
Chemical Reactions and Properties
Imidazo[1,2-a]pyrazine derivatives have been explored for various chemical reactions, showing their versatility and reactivity. For instance, these compounds have been evaluated for their antimicrobial activity, demonstrating their potential as bioactive molecules. The specific reactions and properties depend on the substituents and the synthesis conditions used (Jyothi & Madhavi, 2019).
properties
IUPAC Name |
7-(cyclopropylmethyl)-N-[(2S)-1-hydroxypropan-2-yl]-6-(4-methoxyphenyl)-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-13(12-26)22-20(27)17-10-24-11-18(15-5-7-16(29-2)8-6-15)25(9-14-3-4-14)21(28)19(24)23-17/h5-8,10-11,13-14,26H,3-4,9,12H2,1-2H3,(H,22,27)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILNNNRTUMWGQG-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CN2C=C(N(C(=O)C2=N1)CC3CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CN2C=C(N(C(=O)C2=N1)CC3CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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